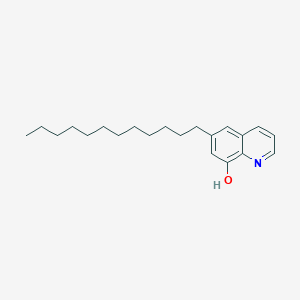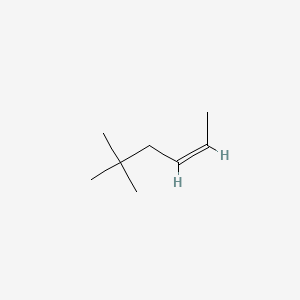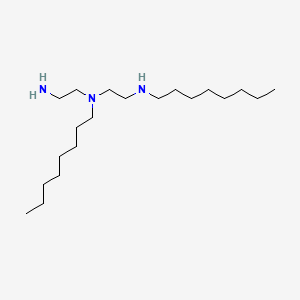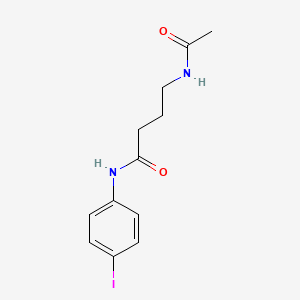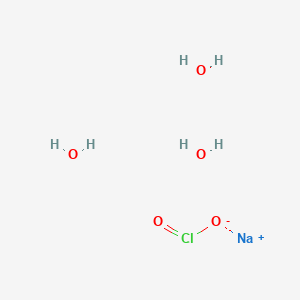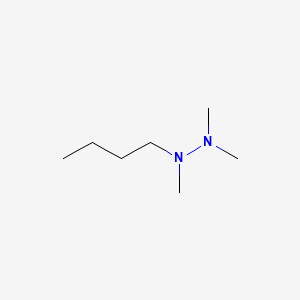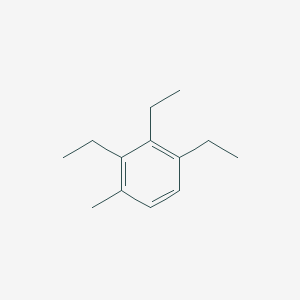
1,2,3-Triethyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triethyl-4-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted by three ethyl groups and one methyl group. This compound is part of the alkylbenzene family, known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of ethyl chloride (C2H5Cl) and methyl chloride (CH3Cl) as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Triethyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
1,2,3-Triethyl-4-methylbenzene finds applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1,2,3-Triethyl-4-methylbenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction is facilitated by the electron-donating effects of the ethyl and methyl groups, which increase the electron density on the benzene ring .
Comparison with Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
Uniqueness: 1,2,3-Triethyl-4-methylbenzene is unique due to the presence of both ethyl and methyl groups, which impart distinct chemical properties and reactivity compared to its trimethylbenzene counterparts. The combination of these alkyl groups influences the compound’s steric and electronic characteristics, making it valuable for specific synthetic applications .
Properties
CAS No. |
41903-42-8 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1,2,3-triethyl-4-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-8-10(4)12(6-2)13(11)7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
NZIBPSWYIIZAND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


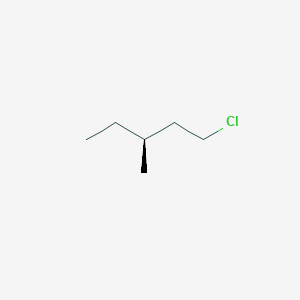
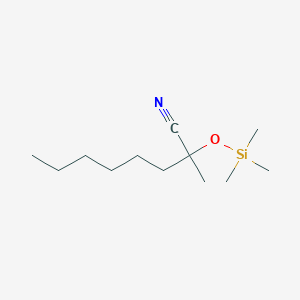
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
